3-amino-N-benzyl-N-methylbenzamide
Overview
Description
3-amino-N-benzyl-N-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
3-Amino-N-Benzyl-N-Methylbenzamide, through its derivatives, has been explored for anticancer properties. A specific derivative, AZD4877, exhibited significant biochemical potency against cancer cells. It operates as a kinesin spindle protein (KSP) inhibitor, arresting cells in mitosis, leading to cellular death, and has shown in vivo efficacy in cancer treatment (Theoclitou et al., 2011).
Gastroprokinetic Activity
Derivatives of this compound have been investigated for gastroprokinetic activity. Specifically, compounds derived by modifying the structure of a known gastroprokinetic agent showed potent gastric emptying activity. The direction of the N-benzyl group was found to significantly influence this activity (Morie et al., 1995).
Inhibition of Poly(ADP-Ribose) Synthesis
Studies have shown that derivatives of this compound, such as 3-aminobenzamide and benzamide, can inhibit the synthesis of poly(ADP-ribose), affecting cellular viability, glucose metabolism, and DNA synthesis. This suggests a potential role in cellular regulation and response to DNA damage (Milam & Cleaver, 1984).
Peptide Synthesis
This compound derivatives have been utilized in peptide synthesis. For instance, reacting certain derivatives with glycinediethylamide at high temperatures resulted in tripeptide derivatives, demonstrating its utility in peptide coupling reactions (Turck & Berndt, 1981).
Anticonvulsant Activity
Research into benzamide derivatives, including those related to this compound, has identified potential anticonvulsant properties. Specific compounds prepared via microwave synthesis demonstrated effectiveness in seizure models, suggesting their utility in treating convulsive disorders (Komet, 1997).
Cardiovascular Impact
Certain derivatives of this compound have been studied for cardiovascular effects. For example, DQ-2511, an anti-ulcer drug, exhibited effects on blood flow in gastrointestinal organs and influenced cardiac contractility in animal studies (Hirohashi et al., 1993).
Enhancement of DNA Repair
Derivatives of this compound have shown potential in enhancing DNA repair mechanisms. For instance, compounds like 3-aminobenzamide enhanced unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes, indicating a role in cellular repair processes (Miwa et al., 1981).
Safety and Hazards
Properties
IUPAC Name |
3-amino-N-benzyl-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(16)10-13/h2-10H,11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNSWOWXHSNRJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602663 | |
Record name | 3-Amino-N-benzyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865610-58-8 | |
Record name | 3-Amino-N-benzyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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